![molecular formula C18H13FN4OS B1230000 6-[[1-[(4-Fluorophenyl)methyl]-2-pyrrolyl]methylidene]-5-imino-7-thiazolo[3,2-a]pyrimidinone](/img/structure/B1230000.png)
6-[[1-[(4-Fluorophenyl)methyl]-2-pyrrolyl]methylidene]-5-imino-7-thiazolo[3,2-a]pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[[1-[(4-fluorophenyl)methyl]-2-pyrrolyl]methylidene]-5-imino-7-thiazolo[3,2-a]pyrimidinone is a member of monofluorobenzenes and a thiazolopyrimidine.
Scientific Research Applications
Synthesis and Pharmacological Properties
6-[[1-[(4-Fluorophenyl)methyl]-2-pyrrolyl]methylidene]-5-imino-7-thiazolo[3,2-a]pyrimidinone is part of a class of compounds that have been synthesized and evaluated for their pharmacological properties. A study by Alam et al. (2010) investigated thiazolo[3,2-a]pyrimidine derivatives, focusing on their anti-inflammatory and antinociceptive activities. They found that compounds with a 4-fluorophenyl group, similar to the structure , exhibited significant anti-inflammatory and antinociceptive activities, with lower ulcerogenic activity and higher ALD50 values (Alam, Khan, Siddiqui, & Ahsan, 2010).
Structural and Synthetic Studies
El-Gazzar et al. (2002) worked on synthesizing new thiazolo[3,2-a]pyrido[2,3-d]pyrimidinones, which are structurally related to the compound . Their research focused on the reaction of 6-amino-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone with cyclic f, g-unsaturated ketones to yield various thiazolopyrimidinone derivatives (El-Gazzar, Gaafar, & Aly, 2002).
Antitumor and Antimicrobial Applications
Further research has explored the potential of thiazolopyrimidine derivatives in antitumor and antimicrobial applications. Prasad and Begum (2018) synthesized thiazolopyrimidine derivatives and evaluated their structures crystallographically. These compounds showed promising pharmacological activity against various microbes (Prasad & Begum, 2018). Additionally, Holla et al. (2004) synthesized thiazolodihydropyrimidinones that exhibited in vitro antitumor activity against several cancer cell lines (Holla, Rao, Sarojini, & Akberali, 2004).
Properties
Molecular Formula |
C18H13FN4OS |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
6-[[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]methylidene]-5-imino-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C18H13FN4OS/c19-13-5-3-12(4-6-13)11-22-7-1-2-14(22)10-15-16(20)23-8-9-25-18(23)21-17(15)24/h1-10,20H,11H2 |
InChI Key |
JBRAXOVHXFNSOM-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=C1)C=C2C(=N)N3C=CSC3=NC2=O)CC4=CC=C(C=C4)F |
Canonical SMILES |
C1=CN(C(=C1)C=C2C(=N)N3C=CSC3=NC2=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[(4-chlorophenyl)methyl]-5-methyl-3-pyrazolyl]-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B1229917.png)
![4-(dimethylsulfamoyl)benzoic acid [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] ester](/img/structure/B1229921.png)
![Spiro[4.4]nonane-1,6-diol](/img/structure/B1229922.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1229923.png)
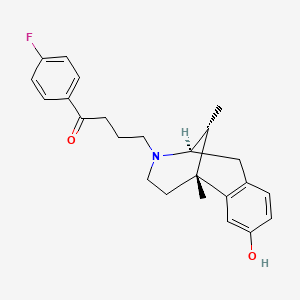

![but-2-enedioic acid, [4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-y lthiazolidin-4-yl)methanone](/img/structure/B1229931.png)
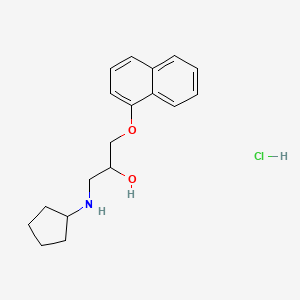
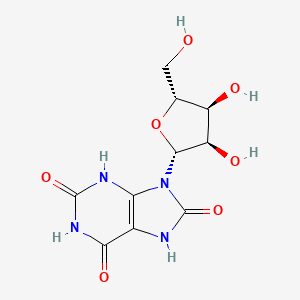
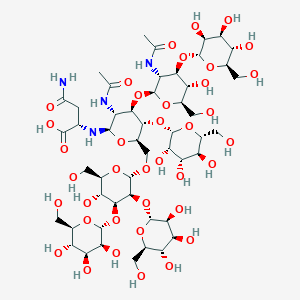
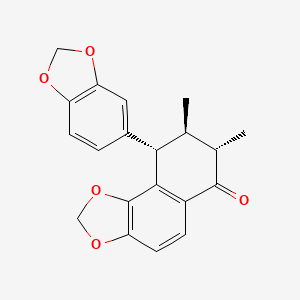
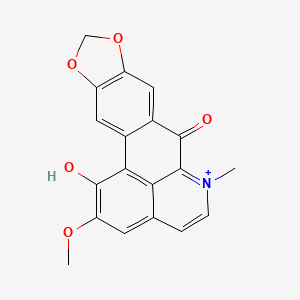
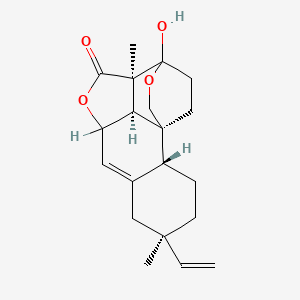
![(7S,9S)-9-acetyl-7-[(4-amino-5-hydroxy-6-methyl-2-oxanyl)oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1229940.png)
